
Unoprostone
Overview
Description
Unoprostone isopropyl (marketed as Rescula®) is a synthetic docosanoid derivative originally approved for treating primary open-angle glaucoma (POAG) and ocular hypertension (OH). Unlike traditional prostaglandin analogues (PGAs), which are 20-carbon eicosanoids, this compound is a 22-carbon docosanoid derived from docosahexaenoic acid . It lowers intraocular pressure (IOP) primarily by enhancing trabecular meshwork (TM) outflow, a mechanism distinct from other PGAs that predominantly act on uveoscleral pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Unoprostone is synthesized through a series of chemical reactions starting from docosahexaenoic acid. The synthetic route involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Unoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include its isopropyl ester (this compound isopropyl) and various hydroxylated derivatives. These products are crucial for the compound’s therapeutic applications .
Scientific Research Applications
Treatment of Ocular Hypertension and Glaucoma
Unoprostone is primarily indicated for patients with primary open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its efficacy in significantly reducing IOP:
These results indicate that this compound can effectively lower IOP comparable to other treatments like latanoprost and timolol, with a favorable safety profile.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties, particularly in conditions like retinitis pigmentosa. A study involving patients with retinitis pigmentosa demonstrated that this compound treatment preserved macular sensitivity and improved blood flow compared to untreated eyes:
Study | Sample Size | Treatment Duration | Macular Sensitivity Improvement (%) |
---|---|---|---|
Takahashi et al. | 17 | 1 year | Significant improvement in treated eyes |
This suggests that this compound may provide dual benefits: lowering IOP and protecting retinal cells from degeneration.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various patient populations:
- Case Study 1 : A patient with refractory glaucoma experienced a significant reduction in IOP after switching to this compound from another prostaglandin analog, demonstrating its potential as an alternative therapy .
- Case Study 2 : In a cohort of patients with normal-tension glaucoma, this compound was shown to improve ocular blood flow, which may contribute to its neuroprotective effects .
Safety Profile
This compound is generally well-tolerated, with mild ocular adverse effects such as burning or stinging reported more frequently than with placebo treatments. Serious adverse events are rare, making it a viable option for long-term management of elevated IOP .
Mechanism of Action
Unoprostone exerts its effects by increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways. The compound activates calcium-activated potassium channels (BK channels) and chloride channels (CIC-2), leading to increased trabecular meshwork outflow. This mechanism helps to reduce elevated intraocular pressure, which is crucial for managing glaucoma and ocular hypertension .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Molecular Structure and Receptor Affinity
Unoprostone’s 22-carbon chain and lack of a hydroxyl group at carbon 15 distinguish it from other PGAs (Table 1). This structural difference results in low affinity for the prostaglandin FP receptor, unlike latanoprost, travoprost, and tafluprost, which exhibit strong FP receptor binding .
Table 1: Structural and Pharmacological Profiles
Mechanisms of Action
- This compound: Activates calcium-sensitive BK and ClC-2 channels in TM cells, increasing conventional outflow. It also inhibits endothelin-1-induced TM contractions .
- Other PGAs : Activate FP receptors, upregulating matrix metalloproteinases (MMPs) to remodel extracellular matrix (ECM) in uveoscleral pathways .
Efficacy in IOP Reduction
This compound demonstrates moderate IOP reduction compared to other PGAs (Table 2). Clinical studies report:
- Monotherapy: 0.15% this compound (BID) reduces IOP by ~20%, less effective than latanoprost (0.005%, QD; ~30% reduction) .
- Adjunctive Therapy: Combined with timolol, this compound provides ~2 mmHg additional IOP reduction, inferior to latanoprost’s ~5–7 mmHg .
Table 2: Efficacy in IOP Reduction
Table 3: Adverse Event Profiles
Neuroprotective and Additional Effects
This compound demonstrates unique neuroprotective properties:
- Retinal Protection : Inhibits oxidative stress- and light-induced photoreceptor death by activating BK channels .
Biological Activity
Unoprostone, a synthetic prostaglandin analog, is primarily used in ophthalmology for the management of intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic efficacy, and safety profile based on diverse research findings.
This compound operates primarily through the following mechanisms:
- Increased Aqueous Humor Outflow : this compound enhances aqueous humor outflow via the uveoscleral pathway, similar to other prostaglandin analogs. Studies indicate that it significantly increases outflow facility in patients with ocular hypertension (OHT) and primary open-angle glaucoma (POAG) .
- Calcium Channel Modulation : this compound affects calcium dynamics in trabecular meshwork cells. It inhibits endothelin-1 (ET-1)-induced increases in intracellular calcium by activating large-conductance potassium (BK) channels, thereby promoting trabecular meshwork relaxation and enhancing outflow .
- Neuroprotective Effects : Research suggests that this compound may provide neuroprotective benefits by improving blood flow within the retina and reducing oxidative stress. This is particularly evident in studies involving retinitis pigmentosa (RP), where this compound treatment preserved macular function .
Clinical Efficacy
This compound has demonstrated significant efficacy in lowering IOP. Below is a summary of key clinical studies:
Study | Participants | Duration | Treatment | IOP Reduction | Notes |
---|---|---|---|---|---|
Tsukamoto et al. (2002) | 48 (POAG, OHT) | 8 weeks | This compound 0.12% BID vs Latanoprost 0.005% QD | -3.3 mm Hg (14%) vs -6.7 mm Hg (28%) | No significant difference |
Jampel et al. (2002) | 165 (POAG, OHT) | 8 weeks | This compound 0.15% BID vs Latanoprost 0.005% QD | -3.9 mm Hg (15%) vs -7.2 mm Hg (28%) | Increased stinging with this compound |
Aung et al. (2002) | 28 (POAG, OHT) | 8 weeks | This compound BID vs Latanoprost QD | -4.9 mm Hg (20%) vs -6.1 mm Hg (25%) | Similar outcomes |
Stewart et al. (2004) | 33 (POAG, OHT) | 12 weeks | This compound 0.15% BID vs Brimonidine 0.2% BID | -3.0 mm Hg vs -3.1 mm Hg | Complete diurnal IOP reduction with this compound |
These studies indicate that while this compound may not always achieve the same level of IOP reduction as some other treatments like latanoprost, it remains an effective option with a unique mechanism of action.
Safety Profile
This compound has been generally well-tolerated in clinical settings:
- Adverse Events : The most common side effects include mild ocular irritation and stinging upon instillation . Serious adverse events are rare but can include corneal lesions and systemic reactions such as personality disorders .
- Systemic Absorption : this compound exhibits low systemic absorption, with peak plasma concentrations remaining below 1.5 ng/mL post-administration, minimizing systemic side effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound beyond IOP reduction:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Unoprostone in reducing intraocular pressure (IOP)?
this compound, a synthetic prostaglandin F2α analog, primarily activates FP prostanoid receptors, enhancing uveoscleral outflow of aqueous humor. Methodologically, in vitro studies using human trabecular meshwork cells and in vivo tonometry in animal models (e.g., monkey eyes) are employed to quantify IOP reduction. Dose-response curves and receptor-binding assays validate specificity .
Q. What experimental models are used to evaluate this compound’s pharmacokinetics and efficacy?
Preclinical studies often use normotensive and hypertensive animal models (e.g., rabbits, monkeys) with induced ocular hypertension. Key metrics include IOP measurements via tonometry at standardized intervals (e.g., 4-hourly for 24 hours). Human trials involve randomized controlled designs with washout periods to isolate drug effects, as seen in Tsukamoto et al. (2000), where switching from this compound to Latanoprost required a 3-week washout .
Q. How do researchers control for confounding variables in this compound clinical trials?
Stratified randomization by glaucoma type (e.g., primary open-angle vs. normal-tension glaucoma) and strict inclusion/exclusion criteria (e.g., baseline IOP, prior therapy) are critical. For example, Tsukamoto et al. (2000) excluded patients with recent surgery or non-compliance, ensuring homogeneity .
Advanced Research Questions
Q. How do methodological differences in study design explain contradictory findings between this compound and Latanoprost efficacy studies?
Discrepancies often arise from variations in sample size, follow-up duration, and endpoint definitions. For instance, Tsukamoto et al. (2000) reported a mean IOP reduction of 2.5 mmHg with this compound monotherapy, whereas Serle et al. (1998) in monkeys observed a 4.0 mmHg reduction. Differences in species-specific FP receptor expression and measurement timing (e.g., single vs. diurnal IOP readings) may account for these variances .
Q. What statistical approaches are optimal for analyzing longitudinal IOP data in this compound trials?
Mixed-effects models account for repeated measures and inter-individual variability. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) address missing data bias. Tsukamoto et al. (2000) used paired t-tests for pre/post-IOP comparisons but lacked adjustment for multiple testing, a limitation noted in subsequent critiques .
Q. How can researchers address the limited long-term safety data for this compound in combination therapies?
Retrospective cohort studies with extended follow-up (≥5 years) and adverse event registries are recommended. Meta-analyses pooling data from smaller trials (e.g., Japan’s post-marketing surveillance) can identify rare side effects. Subgroup analyses by demographics (e.g., age >60 years) improve clinical relevance .
Q. Methodological Recommendations
- Experimental Design : Use crossover designs with washout periods to compare this compound with other prostaglandin analogs. Ensure endpoint standardization (e.g., diurnal IOP curves vs. single measurements) .
- Data Analysis : Apply Bonferroni corrections for multiple comparisons in IOP studies to reduce Type I errors .
- Reporting : Follow CONSORT guidelines for clinical trials, detailing attrition rates and protocol deviations .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAZVBUYQMHBC-SNHXEXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905120 | |
Record name | Unoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-36-6 | |
Record name | Unoprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unoprostone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Unoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNOPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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